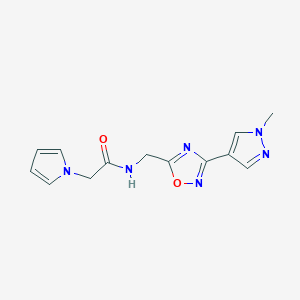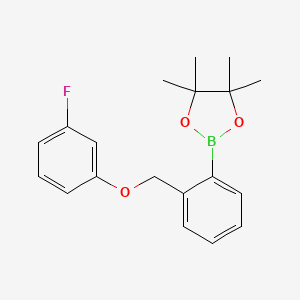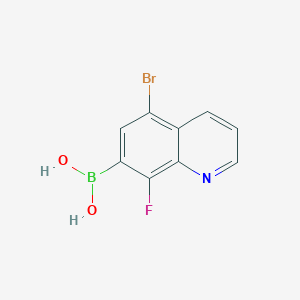
5-BRomo-8-fluoroquinoline-7-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-fluoroquinoline-7-boronic acid is a boronic acid derivative. Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The molecular formula of 5-Bromo-8-fluoroquinoline-7-boronic acid is C9H6BBrFNO2 .
Molecular Structure Analysis
The molecular weight of 5-Bromo-8-fluoroquinoline-7-boronic acid is 269.87 . The InChI code is 1S/C9H6BBrFNO2/c11-7-4-6 (10 (14)15)8 (12)9-5 (7)2-1-3-13-9/h1-4,14-15H . The exact mass is 191.0553868 g/mol .Chemical Reactions Analysis
Boronic acids have been used in various chemical reactions such as C-H and C-S bond activations . They have been used in the synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-8-fluoroquinoline-7-boronic acid include a molecular weight of 190.97 g/mol , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , a rotatable bond count of 1 , an exact mass of 191.0553868 g/mol , and a monoisotopic mass of 191.0553868 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these borinic acid derivatives.
Catalysis
Organoboron compounds, such as “5-Bromo-8-fluoroquinoline-7-boronic acid”, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
Material Science
Organoboron compounds are also used in numerous transversal fields including materials science . The unique properties of “5-Bromo-8-fluoroquinoline-7-boronic acid” could be leveraged in the development of new materials.
Biology and Imaging
Organoboron compounds have applications in biology and imaging . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in these fields due to its unique properties.
Synthesis of B-Heterocycles
The halide–lithium exchange strategy has been successfully applied to the synthesis of various six-membered B-heterocycles . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these B-heterocycles.
Fluorescent Sensor for H2O2
Fluorescent borinic acid, a ratiometric sensor for H2O2, has been synthesized . “5-Bromo-8-fluoroquinoline-7-boronic acid” could potentially be used in the synthesis of these fluorescent sensors.
Direcciones Futuras
The future directions of boronic acids in medicinal chemistry are promising. The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds that can form new carbon-carbon bonds .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-8-fluoroquinoline-7-boronic acid likely acts as a nucleophile . The boronic acid moiety can transfer its organic group to a palladium catalyst, a process known as transmetalation . This reaction forms a new carbon-carbon bond, effectively coupling two organic fragments .
Biochemical Pathways
In general, sm cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The creation of new carbon-carbon bonds can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific structures formed .
Result of Action
The molecular and cellular effects of 5-Bromo-8-fluoroquinoline-7-boronic acid would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of 5-Bromo-8-fluoroquinoline-7-boronic acid can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, factors such as the choice of catalyst, temperature, and solvent can significantly affect the reaction’s outcome . Additionally, the compound’s stability may be affected by factors such as pH and temperature .
Propiedades
IUPAC Name |
(5-bromo-8-fluoroquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKPYEVOTLGSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)
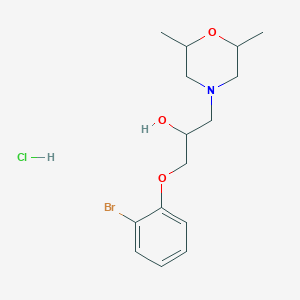
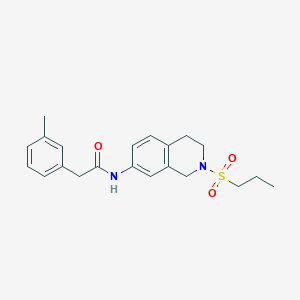
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)
![3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2891663.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide](/img/structure/B2891669.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2891670.png)
![N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2891671.png)
![7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2891672.png)

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
